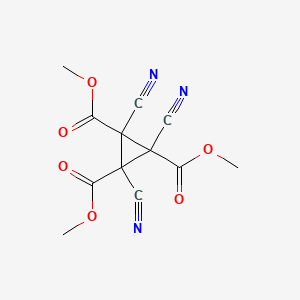
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with three cyano groups and three ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functional groups. One common method is the reaction of a tricyano precursor with trimethyl orthoformate under acidic conditions to form the desired cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
作用機序
The mechanism of action of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Trimethyl 1,2,3-propanetricarboxylate: Similar in structure but lacks the cyano groups.
Trimethyl aconitate: Contains a similar ester functionality but differs in the overall structure.
Uniqueness
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is unique due to its combination of cyano and ester groups within a cyclopropane ring.
特性
分子式 |
C12H9N3O6 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
trimethyl 1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H9N3O6/c1-19-7(16)10(4-13)11(5-14,8(17)20-2)12(10,6-15)9(18)21-3/h1-3H3 |
InChIキー |
ULDYRNHKMYXBGI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C(C1(C#N)C(=O)OC)(C#N)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![3-(2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)phenyl morpholino sulfone](/img/structure/B11043882.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043904.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
![4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11043921.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043937.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)
![methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043951.png)
![N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11043952.png)
